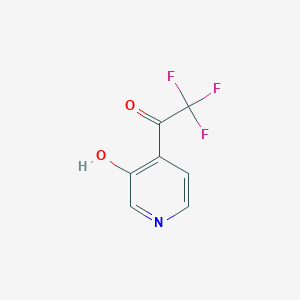
2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone is an organic compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.107 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a hydroxyl group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone typically involves the reaction of 3-hydroxypyridine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(3-pyridyl)ethanone.
Reduction: Formation of 2,2,2-trifluoro-1-(3-hydroxypyridin-4-yl)ethanol.
Substitution: Formation of 2,2,2-trifluoro-1-(3-halopyridin-4-yl)ethanone.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the protein .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(4-pyridyl)ethanone: Similar structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoro-1-(3-pyridyl)ethanone: Similar structure but lacks the hydroxyl group, affecting its biological activity and applications.
Uniqueness
2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1060804-65-0 |
|---|---|
Molecular Formula |
C7H4F3NO2 |
Molecular Weight |
191.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-hydroxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6(13)4-1-2-11-3-5(4)12/h1-3,12H |
InChI Key |
VKCJFQXKGHROMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N,N-dimethylethane-1,1-diamine](/img/structure/B12995172.png)

![4-(4-(1H-Imidazol-1-yl)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12995177.png)
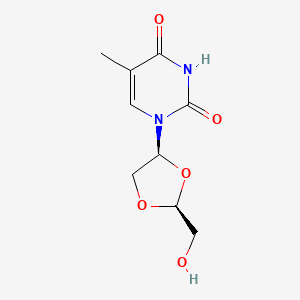
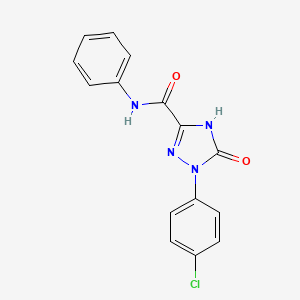



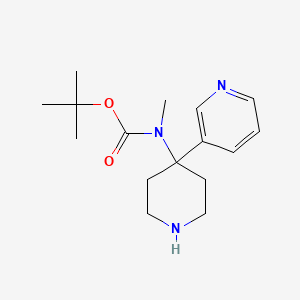
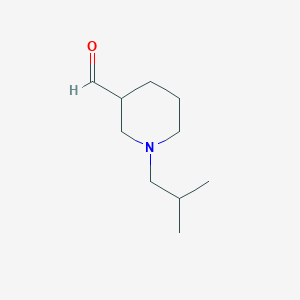
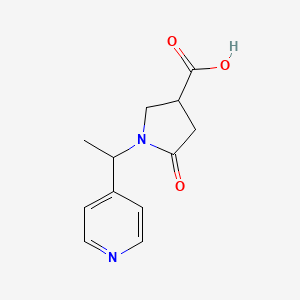

![(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B12995252.png)
![tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12995256.png)
